![molecular formula C11H9ClF3N3O4 B1623231 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid CAS No. 338422-72-3](/img/structure/B1623231.png)
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
Overview
Description
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, also known as 2-C5TPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies due to its unique structure and properties.
Scientific Research Applications
Extraction and Separation Processes : Pyridine derivatives, such as 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, are utilized in the extraction processes. For example, Kumar and Babu (2009) examined the extraction of pyridine-3-carboxylic acid, which has applications in food, pharmaceutical, and biochemical industries, using different diluents (Kumar & Babu, 2009).
Formation of Metal Complexes : This compound is also involved in the formation of metal complexes. Massue et al. (2005) reported the synthesis of metal complexes containing tetrathiafulvalene (TTF) moieties substituted by the acetylacetone function, demonstrating its potential in creating novel redox-active ligands (Massue et al., 2005).
Crystal Structure and Biological Studies : The compound and its derivatives have been studied for their crystal structure and potential biological applications. Parveen et al. (2018) synthesized a new hydrazone ligand derived from similar compounds and studied its binding affinity, antimicrobial activity, and potential cytotoxicity towards cancer cell lines (Parveen et al., 2018).
Co-crystal Formation : Research by Manickam et al. (2019) involved the study of co-crystal formation using compounds structurally similar to 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, indicating its role in developing new materials (Manickam et al., 2019).
Synthesis of Novel Compounds : The compound's derivatives are used in the synthesis of various novel compounds. For example, Cavill et al. (1960) explored the synthesis of various alkylpyridines using similar compounds (Cavill et al., 1960).
Antimicrobial and Biological Activities : Various derivatives of the compound have been synthesized and evaluated for antimicrobial and biological activities. Mekky and Sanad (2019) conducted a study on the antimicrobial activities of novel compounds derived from similar pyridine structures (Mekky & Sanad, 2019).
Imaging Agents in Medical Applications : Chen et al. (2011) synthesized and evaluated a compound, structurally similar, as a potential imaging agent for prostate-specific membrane antigen (PSMA), indicating its application in medical imaging (Chen et al., 2011).
properties
IUPAC Name |
(2Z)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-16-9(6)18-17-7(10(21)22)1-2-8(19)20/h3-4H,1-2H2,(H,16,18)(H,19,20)(H,21,22)/b17-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMOLBNXRMPNTF-IDUWFGFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C(/CCC(=O)O)\C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425910 | |
Record name | 4J-007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid | |
CAS RN |
338422-72-3 | |
Record name | 4J-007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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